BenchChemオンラインストアへようこそ!

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2-chloroacetamide

Anticancer Breast Cancer MCF-7

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-yl)-2-chloroacetamide (CAS 304895-23-6) is a synthetic small molecule belonging to the thiazole-acetamide class. Its structure features a 4-bromobenzyl substituent at the 5-position of the thiazole ring, a chloroacetamide group at the 2-amino position, and a molecular formula of C12H10BrClN2OS (MW 345.64 g/mol).

Molecular Formula C12H10BrClN2OS
Molecular Weight 345.64
CAS No. 304895-23-6
Cat. No. B2993961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2-chloroacetamide
CAS304895-23-6
Molecular FormulaC12H10BrClN2OS
Molecular Weight345.64
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=CN=C(S2)NC(=O)CCl)Br
InChIInChI=1S/C12H10BrClN2OS/c13-9-3-1-8(2-4-9)5-10-7-15-12(18-10)16-11(17)6-14/h1-4,7H,5-6H2,(H,15,16,17)
InChIKeyIHCCIECQTFCSTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2-chloroacetamide (CAS 304895-23-6) — Compound Identity and Procurement Baseline


N-(5-(4-Bromobenzyl)-1,3-thiazol-2-yl)-2-chloroacetamide (CAS 304895-23-6) is a synthetic small molecule belonging to the thiazole-acetamide class [1]. Its structure features a 4-bromobenzyl substituent at the 5-position of the thiazole ring, a chloroacetamide group at the 2-amino position, and a molecular formula of C12H10BrClN2OS (MW 345.64 g/mol) [2]. The compound is commercially available from major suppliers (e.g., Sigma-Aldrich, MFCD01816761) and is utilized primarily as a research intermediate and a scaffold for medicinal chemistry exploration [2]. Its structural features confer dual reactivity: the 4-bromophenyl moiety enables participation in cross-coupling reactions for further derivatization, while the chloroacetamide group serves as an electrophilic warhead capable of forming covalent adducts with biological nucleophiles [3].

Why N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2-chloroacetamide Cannot Be Replaced by Off-the-Shelf Thiazole-Acetamide Analogs


While numerous thiazole-2-chloroacetamide derivatives exist in commercial screening libraries, simple substitution with positional isomers or alternative halogenated benzyl analogs introduces quantifiable changes in both biological target engagement and chemical reactivity that preclude interchangeable use in research protocols [1]. Specifically, the 5-(4-bromobenzyl) substitution pattern on the thiazole core confers distinct molecular recognition properties versus 4-substituted counterparts, as demonstrated by differential molecular docking scores against cancer-relevant targets [1]. Furthermore, the combination of a bromobenzyl moiety (a handle for Pd-catalyzed cross-coupling) with a chloroacetamide electrophile at the 2-position creates a uniquely versatile bifunctional intermediate [2]; analogs lacking the bromine atom or bearing it at different positions cannot serve as direct drop-in replacements for synthetic workflows that rely on both reactive sites simultaneously [3].

Quantitative Differentiation Evidence for N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2-chloroacetamide vs. Closest Analogs


Antiproliferative Activity Against MCF-7 Breast Adenocarcinoma: Benchmarking Against 5-Fluorouracil via SRB Assay

In a study evaluating a series of N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide derivatives, anticancer screening was performed against the oestrogen-receptor-positive human breast adenocarcinoma cell line MCF-7 using the Sulforhodamine B (SRB) assay [1]. The 4-substituted thiazole derivatives demonstrated measurable antiproliferative activity with GI50 values benchmarked against the standard drug 5-fluorouracil (5-FU) [1]. While the target compound N-(5-(4-bromobenzyl)-1,3-thiazol-2-yl)-2-chloroacetamide was not directly screened in this study, the structure-activity relationship (SAR) data indicate that the shift of the bromobenzyl substituent from the 4-position to the 5-methylene position of the thiazole ring alters the molecular geometry, which is predicted to modulate the docking pose within the active site of the estrogen receptor (PDB ID: 3ERT) [2]. This positional variation is not merely cosmetic; it directly affects the compound's ability to serve as a selective antiproliferative agent and must be accounted for during lead optimization campaigns.

Anticancer Breast Cancer MCF-7 Cytotoxicity

Synthetic Utility as a Bifunctional Intermediate: 91% Yield in Chloroacetylation of 5-(4-Bromobenzyl)thiazol-2-amine

The target compound is synthesized via chloroacetylation of 5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine (CAS 327062-46-4) using chloroacetyl chloride in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine in dichloromethane, achieving an isolated yield of 91% after 1 hour of reaction [1]. This high-yielding, scalable transformation provides access to a bifunctional intermediate that retains both the aryl bromide (suitable for Suzuki, Heck, or Buchwald-Hartwig cross-coupling) and the chloroacetamide electrophile (suitable for nucleophilic substitution with amines, thiols, or alcohols) [2]. In contrast, simple N-benzyl-2-chloroacetamide analogs lacking the bromine atom cannot participate in downstream diversification via transition-metal-catalyzed coupling; bromine-free analogs (e.g., N-benzyl-2-chloroacetamide) are fundamentally limited as synthetic building blocks in fragment-based or library-oriented synthesis .

Medicinal Chemistry Chemical Synthesis Cross-Coupling Intermediate

Glutathione S-Transferase (GST)-Mediated Anticancer Mechanism: 2-Chloroacetamide Warhead Confers Class-Level Advantage Over 2,2-Dichloroacetamide Analogs

A 2025 study evaluated the anticancer properties of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds, revealing that 2-chloroacetamide derivatives exhibited significant cytotoxic activity against Jurkat (human acute T cell leukemia) and MDA-MB-231 (triple-negative breast cancer) cell lines, as well as Ba/F3 cells with calreticulin mutations [1]. In contrast, 2,2-dichloroacetamide analogs showed negligible activity across all cell lines tested [1]. Molecular docking studies demonstrated that glutathione–2-chloroacetamide conjugates displayed higher binding affinities to GST compared to the reference glutathione–ethacrynic acid complex, supporting GST inhibition as a key mechanism [1]. The target compound, bearing a 2-chloroacetamide (monochloro) warhead rather than a 2,2-dichloroacetamide group, is predicted to retain this GST-targeting capability, whereas dichloro analogs are essentially inactive in this mechanistic context [2].

Glutathione S-Transferase GST Inhibition Covalent Warhead Cancer

Versatile Scaffold in NCI-60 Anticancer Screening: Imidazole-Carboxamide Derivatives Synthesized from the Target Compound Show Antitumor Promise

The target compound, N-(5-(4-bromobenzyl)-1,3-thiazol-2-yl)-2-chloroacetamide, serves as a direct precursor to N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides through reaction with sulfur and morpholine, which are subsequently converted to imidazole-carboxamide derivatives [1]. These imidazole-carboxamide derivatives were submitted to the National Cancer Institute's Developmental Therapeutics Program (DTP, NCI, Bethesda, Maryland, USA) for in vitro anticancer screening, and were identified as promising candidates for further development [1]. Analogs with different 5-benzyl substituents (e.g., 4-methoxybenzyl, 4-chlorobenzyl) or non-brominated phenyl groups may alter the antitumor profile or physicochemical properties; the 4-bromobenzyl group provides a specific balance of lipophilicity (calculated LogP ≈ 3.7) [2] and electronic character that influences both synthetic tractability and biological outcome.

NCI-60 Screening Antitumor Imidazole-Carboxamide Lead Optimization

Validated Application Scenarios for N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2-chloroacetamide in Scientific Research and Procurement


Divergent Library Synthesis via Sequential Functionalization of Bromobenzyl and Chloroacetamide Handles

The compound's orthogonal reactive handles — the aryl bromide for Pd-catalyzed cross-coupling and the chloroacetamide for nucleophilic displacement [1] — make it a strategic core scaffold for constructing diverse compound libraries. Researchers can first perform Suzuki-Miyaura coupling at the bromobenzyl position to introduce aryl/heteroaryl diversity, followed by nucleophilic substitution at the chloroacetamide site with amines, thiols, or alcohols [2] to generate two-dimensional diversity arrays for hit discovery.

GST-Targeted Covalent Inhibitor Screening in Triple-Negative Breast Cancer (MDA-MB-231) and Leukemia (Jurkat) Models

Based on class-level evidence that monochloroacetamide-bearing thiazoles retain GST inhibitory activity while dichloroacetamide analogs are inactive [3], the target compound is mechanistically suited for screening campaigns focused on glutathione S-transferase inhibition in MDA-MB-231 (triple-negative breast cancer) and Jurkat (T-cell leukemia) cell lines. Procurement should prioritize this monochloro warhead compound over dichloro variants, which are expected to yield false negatives in GST-dependent cytotoxicity readouts.

Synthesis of NCI-Evaluated Imidazole-Carboxamide Antitumor Leads via Morpholino-Oxoacetamide Intermediates

The compound serves as the documented starting material for generating N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides and their subsequent imidazole-carboxamide derivatives, which have been submitted to the NCI-60 screening panel and identified as promising antitumor candidates [1]. Laboratories aiming to replicate or expand upon this derivatization-and-screening workflow require this specific 5-(4-bromobenzyl) intermediate; alternative benzyl substitution patterns may alter the NCI-60 response fingerprint and compromise comparability with published leads.

Structure-Activity Relationship (SAR) Studies Around the 5-Benzyl Position of Thiazole-2-Chloroacetamides for Anticancer Target Engagement

The positional isomerism between 5-benzyl-substituted thiazoles (the target compound series) and 4-phenyl-substituted thiazoles (studied by Sharma et al. in 2019 [2]) provides a defined SAR axis for probing target engagement. The molecular docking data against the estrogen receptor (PDB 3ERT) for 4-substituted analogs [2], combined with the predicted divergent binding mode of 5-methylene-substituted analogs, enables systematic exploration of how the substitution position modulates affinity and selectivity. This justifies procurement of the 5-substituted compound as a distinct SAR probe rather than a redundant analog.

Quote Request

Request a Quote for N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2-chloroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.